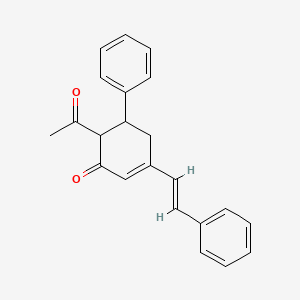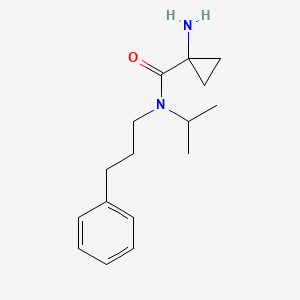![molecular formula C15H24N4O2S B5415187 (1R,3S,4S)-3-hydroxy-4,7,7-trimethyl-N-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5415187.png)
(1R,3S,4S)-3-hydroxy-4,7,7-trimethyl-N-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3S,4S)-3-hydroxy-4,7,7-trimethyl-N-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a bicyclo[2.2.1]heptane core, which is a common motif in many bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,4S)-3-hydroxy-4,7,7-trimethyl-N-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the hydroxy group: This step often involves selective hydroxylation of the bicyclic core.
Attachment of the triazole moiety: This can be done through a nucleophilic substitution reaction, where the triazole ring is introduced via a suitable leaving group.
Final coupling: The final step involves coupling the triazole-containing intermediate with the carboxamide group under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes:
Catalyst selection: Using efficient catalysts to enhance reaction rates.
Reaction conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,3S,4S)-3-hydroxy-4,7,7-trimethyl-N-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde under suitable conditions.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.
Substitution: Conditions typically involve nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted triazole derivatives.
Applications De Recherche Scientifique
(1R,3S,4S)-3-hydroxy-4,7,7-trimethyl-N-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and bioactivity.
Biology: Used in studies involving enzyme inhibition and receptor binding.
Materials Science: Explored for its potential in creating novel materials with specific properties.
Industry: Utilized in the synthesis of complex organic molecules and as a building block for various chemical processes.
Mécanisme D'action
The mechanism of action of (1R,3S,4S)-3-hydroxy-4,7,7-trimethyl-N-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole ring is often involved in hydrogen bonding or π-π interactions, which are crucial for its binding affinity and specificity. The bicyclic core provides structural rigidity, enhancing its binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: A compound with antioxidant properties.
Uniqueness
(1R,3S,4,7,7-trimethyl-N-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide is unique due to its combination of a bicyclic core with a triazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for various applications.
Propriétés
IUPAC Name |
(1R,3S,4S)-3-hydroxy-4,7,7-trimethyl-N-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2S/c1-13(2)14(3)4-5-15(13,8-10(14)20)11(21)16-6-7-22-12-17-9-18-19-12/h9-10,20H,4-8H2,1-3H3,(H,16,21)(H,17,18,19)/t10-,14+,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWQHUBGSGLVBD-VQISRLSMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2O)C(=O)NCCSC3=NC=NN3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@](C1(C)C)(C[C@@H]2O)C(=O)NCCSC3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-amino-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)benzamide hydrochloride](/img/structure/B5415112.png)
![(E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N,2-dimethyl-3-phenylprop-2-en-1-amine](/img/structure/B5415117.png)
![N-{3-CYANO-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE](/img/structure/B5415123.png)
![1-(4-tert-butylphenyl)ethanone O-{[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}oxime](/img/structure/B5415125.png)
![N-[2-(2-furoylamino)-3-phenylacryloyl]glycine](/img/structure/B5415126.png)
![8-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B5415153.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-ethyl-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5415158.png)
![5-[(3-fluorophenoxy)methyl]-N-(2-hydroxyethyl)-N-propyl-1H-pyrazole-3-carboxamide](/img/structure/B5415164.png)
![1-ethyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5415176.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5415195.png)

![1-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5415203.png)
![1-(1-{[4-(3-hydroxyprop-1-yn-1-yl)-2-thienyl]methyl}piperidin-4-yl)pyrrolidin-2-one](/img/structure/B5415211.png)
